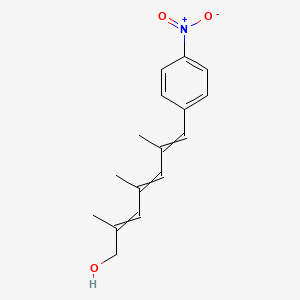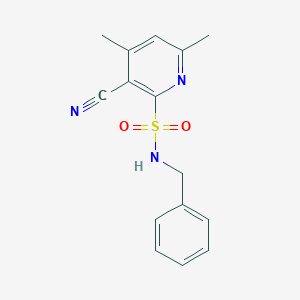
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- is a complex organic compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and various substituents including cyano, dimethyl, and phenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride with benzylamine in an aqueous medium . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction is usually carried out at room temperature and may require purification steps such as recrystallization to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group may also play a role in the compound’s biological effects by interacting with cellular components. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
N-Substituted sulfonylamides: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and phenylmethyl groups differentiate it from other sulfonamides, potentially leading to unique reactivity and applications.
This detailed article provides a comprehensive overview of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
878376-28-4 |
|---|---|
Fórmula molecular |
C15H15N3O2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-benzyl-3-cyano-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c1-11-8-12(2)18-15(14(11)9-16)21(19,20)17-10-13-6-4-3-5-7-13/h3-8,17H,10H2,1-2H3 |
Clave InChI |
OBTBNSQOUZARLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C#N)S(=O)(=O)NCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


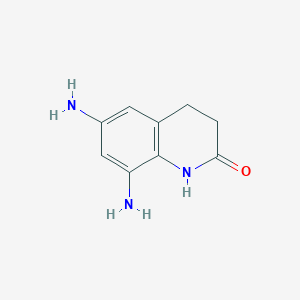
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)
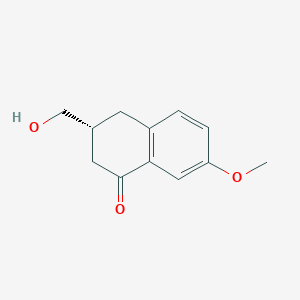

![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)
![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
methanone](/img/structure/B12611506.png)
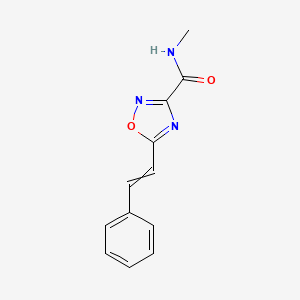
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


